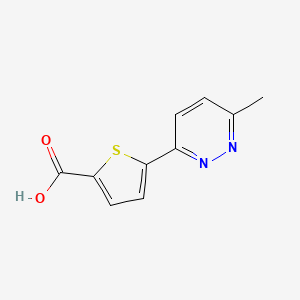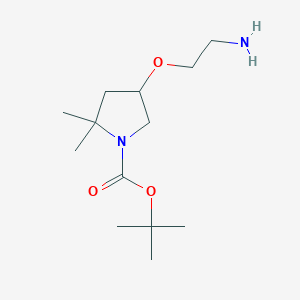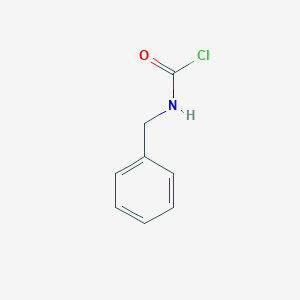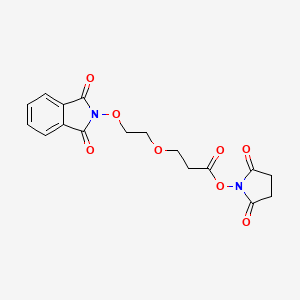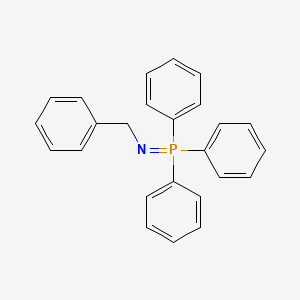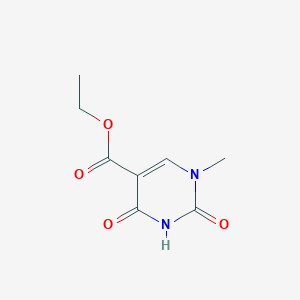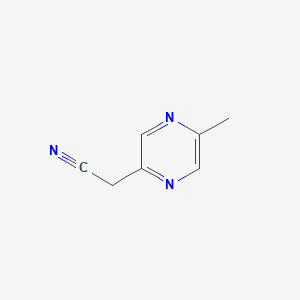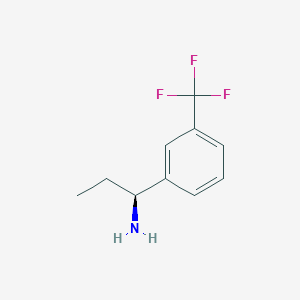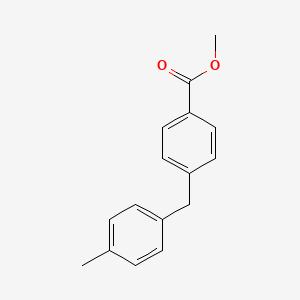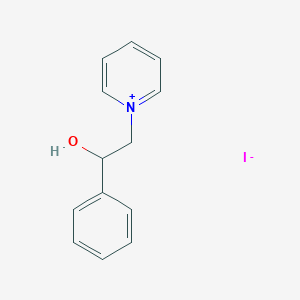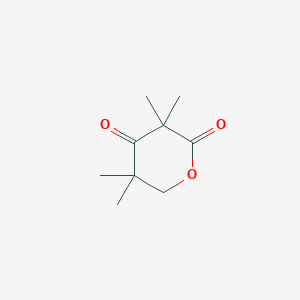
3,3,5,5-Tetramethyloxane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5,5-Tetramethyloxane-2,4-dione, also known as Trimethadione, is a chemical compound with the molecular formula C6H9NO3. It is a solid powder that ranges from colorless to slightly yellow in appearance. This compound is known for its stability at room temperature but is hygroscopic, meaning it absorbs moisture from the air .
Vorbereitungsmethoden
3,3,5,5-Tetramethyloxane-2,4-dione can be synthesized through various methods. One common synthetic route involves the reaction of glutarimide with methyl ethylenediamine. The reaction conditions typically include an inert atmosphere and room temperature to ensure the stability of the compound . Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3,3,5,5-Tetramethyloxane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,3,5,5-Tetramethyloxane-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a reagent and intermediate in the synthesis of nitrogen-containing heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an anticonvulsant agent.
Medicine: It has been used in the treatment of epilepsy, particularly for absence seizures.
Wirkmechanismus
The mechanism of action of 3,3,5,5-Tetramethyloxane-2,4-dione involves its interaction with molecular targets such as T-type calcium channels. By blocking these channels, the compound exerts its anticonvulsant effects, reducing the occurrence of seizures. The pathways involved include the modulation of calcium ion flow, which is crucial for neuronal activity .
Vergleich Mit ähnlichen Verbindungen
3,3,5,5-Tetramethyloxane-2,4-dione can be compared with other similar compounds, such as:
3,5,5-Trimethyloxazolidine-2,4-dione: Another oxazolidinedione compound with similar anticonvulsant properties.
3,3’,5,5’-Tetramethylbenzidine: A compound used as a chromogenic substrate in immunohistochemistry and enzyme-linked immunosorbent assays (ELISA).
The uniqueness of this compound lies in its specific molecular structure and its effectiveness as an anticonvulsant agent .
Eigenschaften
CAS-Nummer |
86096-13-1 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
3,3,5,5-tetramethyloxane-2,4-dione |
InChI |
InChI=1S/C9H14O3/c1-8(2)5-12-7(11)9(3,4)6(8)10/h5H2,1-4H3 |
InChI-Schlüssel |
OKUIGOUHLICAHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=O)C(C1=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


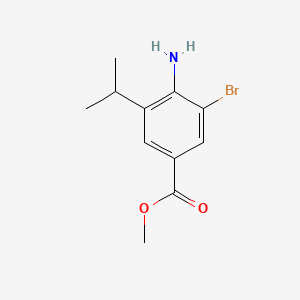

![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)
